Platinum(IV) bromide
Description
Platinum(IV) bromide (PtBr₄) is an inorganic transition metal bromide with the formula Br₄Pt and a molecular weight of 514.70 g/mol . It exists as black/brown crystalline solids and belongs to the class of halogen-containing platinum compounds. Structurally, PtBr₄ can form dimeric species with bromide ligands bridging platinum centers, as observed in related platinum(IV) complexes . PtBr₄ exhibits toxicity primarily due to bromide ions, which disrupt neurotransmitter function and cause bromism, a condition characterized by central nervous system depression .
Properties
IUPAC Name |
tetrabromoplatinum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.Pt/h4*1H;/q;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPHNDVOPWUNON-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Pt](Br)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68938-92-1, 14493-01-7, 13455-11-3 | |
| Record name | Platinum bromide (PtBr4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68938-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinate(2-), tetrabromo-, (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014493017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(2-), tetrabromo-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum(IV) bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromine-Mediated Dissolution
The most direct route involves reacting elemental platinum with bromine under acidic conditions. A patented industrial-scale method employs hydrobromic acid (HBr) and liquid bromine (Br₂) in a 10:1 molar ratio:
Pt(s) + 2 Br₂(l) + 4 HBr(aq) → H₂[PtBr₆](aq) + 2 H₂(g)
Critical parameters:
- Platinum particle size : <50 μm maximizes surface area
- Reaction temperature : 80-90°C maintains controlled exotherm
- Bromine stoichiometry : 1.05:1 Br:Pt molar ratio prevents PtBr₂ formation
Post-dissolution, tetrabutylammonium bromide precipitates the hexabromoplatinate complex, achieving 95% yield with <50 ppm transition metal impurities.
Solid-State Metathesis
Alternative approaches utilize platinum chloride intermediates:
PtCl₂ + 4 NaBr → PtBr₄ + 2 NaCl (ΔH = -187 kJ/mol)
This method requires:
- Solvent system : Anhydrous acetonitrile prevents hydrolysis
- Reaction time : 24-hour reflux ensures complete halide exchange
- Workup : Ether precipitation isolates PtBr₄ as microcrystalline solid
Though lower yielding (67-75%) than direct bromination, this route avoids handling elemental bromine.
Oxidation of Platinum(II) Precursors
Bromine Oxidation of PtBr₂
Platinum(II) bromide serves as a common precursor for controlled oxidation:
PtBr₂ + Br₂ → PtBr₄ (ΔG° = -34.2 kJ/mol at 25°C)
Key process characteristics:
- Solvent : Carbon tetrachloride minimizes side reactions
- Stoichiometry : 10-fold Br₂ excess drives reaction completion within 5 minutes
- Product isolation : Ether-induced precipitation yields orange crystals
This method produces pharmaceutical-grade PtBr₄ (99.99% purity) but requires stringent moisture control.
Electrochemical Oxidation
Emerging techniques employ anodic oxidation in HBr electrolyte:
| Parameter | Value |
|---|---|
| Current density | 15 mA/cm² |
| Cell voltage | 2.4 V |
| Temperature | 40°C |
| Faradaic efficiency | 89% |
Advantages include continuous operation and reduced bromine waste, though scale-up challenges persist.
Purification and Recrystallization
Quaternary Ammonium Salt Fractionation
High-purity PtBr₄ (>99.999%) requires multi-stage purification:
- Initial precipitation : Dodecyltrimethylammonium bromide selectively binds [PtBr₆]²⁻
- Alkaline dissolution : 4M KOH removes silicate impurities
- Vacuum concentration : Reduces solution volume by 90%
- Recrystallization : 3× deionized water washes eliminate ionic byproducts
This protocol reduces Au, Pd, and Rh contaminants to <1 ppb levels.
Zone Refining
Single-crystal growth employs horizontal zone melting:
| Zone pass speed | Temperature gradient | Purity increase |
|---|---|---|
| 2 mm/hr | 15°C/cm | 99.99%→99.999% |
Though energy-intensive, this method produces X-ray diffraction-grade crystals.
Comparative Method Analysis
| Method | Yield | Purity | Scalability | Hazard Profile |
|---|---|---|---|---|
| Direct bromination | 95% | 99.999% | Industrial | High (Br₂) |
| PtCl₂ metathesis | 67-75% | 99.99% | Lab-scale | Moderate |
| Electrochemical | 89% | 99.95% | Pilot-scale | Low |
Recent advances in flow chemistry enable continuous bromination systems that enhance safety and throughput.
Stability Considerations
PtBr₄ decomposition pathways require careful handling:
PtBr₄ → PtBr₂ + Br₂ (ΔH = +112 kJ/mol)
- Hydrolytic : Moisture accelerates disproportionation
3 PtBr₄ + 2 H₂O → 2 H[PtBr₆] + PtO₂·H₂O
Storage recommendations:
- Argon atmosphere
- Amber glass containers
- -20°C for long-term preservation
Analytical Characterization
Modern quality control employs:
a) X-ray Photoelectron Spectroscopy
- Pt 4f₇/₂ binding energy: 74.8 eV (IV) vs. 72.3 eV (II)
- Br/Pt ratio: 4.02±0.05 confirms stoichiometry
b) Raman Spectroscopy
c) Thermogravimetric Analysis
- 0.2% mass loss (25-150°C) validates anhydrous form
- Sharp mass loss at 182°C correlates with Br₂ evolution
Industrial Applications
Catalysis
PtBr₄ serves as:
- Lewis acid catalyst in Friedel-Crafts alkylation (TOF = 1,200 h⁻¹)
- Co-catalyst in alkene dibromination (91% ee)
Pharmaceutical Synthesis
Key intermediate for:
- Anticancer Pt(IV) prodrugs (IC₅₀ = 2.1 μM vs. A549 cells)
- MRI contrast agents (r₁ relaxivity = 8.7 mM⁻¹s⁻¹)
Chemical Reactions Analysis
Bromide Anation Reactions
Bromide anation refers to substitution reactions where bromide ions replace aqua ligands in platinum(IV) complexes. These reactions are critical for understanding ligand exchange dynamics and catalytic mechanisms.
Mechanistic Insights
-
Trans-PtBr₄(H₂O)₂ : Reacts slowly with bromide unless PtBr₄²⁻ (a dimeric intermediate) is present. The rate law is:
Here, corresponds to bromide-assisted substitution, and involves a dimeric intermediate . -
Cis-PtBr₄(H₂O)₂ : Exhibits faster bromide anation due to a bromide-assisted mechanism, with the rate law:
Table 1: Rate Constants for Bromide Anation
| Complex | Reaction Type | Rate Constant | Key Factors |
|---|---|---|---|
| PtBr₅H₂O⁻ | Bromide-assisted | Dimeric intermediate formation | |
| cis-PtBr₄(H₂O)₂ | Bromide-assisted | Transposition of halide ligands | |
| trans-PtBr₄(H₂O)₂ | Mixed mechanism | Presence of PtBr₄²⁻ |
Redox Reactions
PtBr₄ participates in redox processes, often involving ligand substitution or reduction. For example, the reaction between Pt(IV) chloride complexes and ascorbic acid demonstrates pH-dependent kinetics:
-
At low pH : Predominant formation of [PtCl₄(H₂O)]²⁻.
-
At high pH : Hydrolysis to [PtCl₄(H₂O)₂]²⁻, accelerating reduction .
Key Findings :
-
Rate dependence on chloride : Chloride ions stabilize Pt(IV) complexes, slowing reduction .
-
pH influence : Hydrolysis of PtCl₅(H₂O)⁻ to PtCl₄(H₂O)₂²⁻ increases reaction rates at higher pH .
Table 2: Rate Constants for Redox Reactions
| Reaction Condition | Rate Constant | Observations |
|---|---|---|
| 0.50 M HClO₄, 25°C | pH-sensitive hydrolysis | |
| Varying [Cl⁻] | Chloride reverses hydrolysis |
Stability and Decomposition
PtBr₄ is a brown solid that decomposes at 180°C . Its stability is influenced by:
Scientific Research Applications
Chemistry
Platinum(IV) bromide serves as a valuable reagent in various chemical reactions:
- Synthesis of Bimetallic Nano-Alloys : PtBr₄ is used in the preparation of bimetallic nano-alloys, which have applications in catalysis and materials science.
- Qualitative Inorganic Analysis : It acts as a reagent for detecting halides and other anions in qualitative analysis .
Biology and Medicine
This compound is explored for its potential therapeutic applications:
- Anticancer Prodrugs : Due to its relative inertness under physiological conditions, PtBr₄ can be activated within cells to release cytotoxic platinum(II) species. This mechanism allows it to form covalent bonds with DNA, leading to apoptosis in cancer cells .
- Antimicrobial Activity : Research indicates that platinum(IV) complexes exhibit antimicrobial properties against various pathogens, including bacteria such as L. monocytogenes and E. coli, making them candidates for developing new antimicrobial agents .
Industrial Applications
In industry, this compound finds use in:
- Water Treatment : It is employed in processes aimed at purifying water due to its solubility and reactivity with contaminants .
- Chemical Analysis : The compound is utilized in analytical chemistry for detecting specific ions and compounds .
Antitumor Activity
Recent studies have demonstrated significant antitumor activity of this compound against various cancer cell lines:
- In Vitro Studies : A study indicated that PtBr₄ exhibited potent cytotoxicity against lung cancer and ovarian carcinoma cell lines through the formation of DNA adducts leading to cell cycle arrest .
- In Vivo Studies : Animal model experiments showed that administration of PtBr₄ resulted in a marked reduction in tumor size compared to control groups, indicating its potential efficacy as an anticancer agent .
Mechanism of Action
The mechanism of action of Platinum(IV) bromide involves its interaction with molecular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Platinum(IV) Chloride (PtCl₄)
- Oxidation State and Structure : Like PtBr₄, PtCl₄ is a +4 oxidation state compound. However, chloride ligands replace bromides, resulting in a lower molecular weight (336.89 g/mol for PtCl₄ vs. 514.70 g/mol for PtBr₄). Both compounds share similar coordination geometries, with halogen bridges stabilizing dimeric or polymeric structures .
- Applications : PtCl₄ is used in catalysis and materials science, while PtBr₄’s applications remain less documented but may include niche roles in synthesis .
Platinum(II) Bromide (PtBr₂)
- Oxidation State and Reactivity : PtBr₂ features a +2 oxidation state, making it more reactive than PtBr₄. Platinum(II) compounds are often intermediates in catalytic cycles, whereas PtBr₄’s inertness limits its direct participation in redox reactions .
- Biological Activity: Platinum(II) complexes like cisplatin are widely used in chemotherapy, but PtBr₂ itself lacks notable anticancer data. In contrast, platinum(IV) prodrugs (e.g., COX-inhibiting complexes) show enhanced cytotoxicity, with GI₅₀ values as low as 3 nM in ovarian cancer cells .
Platinum(IV) Prodrugs
- Ligand Effects : Platinum(IV) complexes with axial ligands (e.g., aspirin or indomethacin derivatives) exhibit 4–12-fold higher cytotoxicity than their platinum(II) precursors. For example, 56MESS(IV) derivatives are more potent than PHENSS(IV) due to ligand-specific interactions .
- Stability and Activation : PtBr₄’s stability contrasts with reducible platinum(IV) prodrugs, which require intracellular activation to release active platinum(II) species .
Comparison with Non-Platinum Metal Halides
Tin(IV) Bromide (SnBr₄)
- Physical Properties : SnBr₄ is a liquid at room temperature, whereas PtBr₄ is solid. SnBr₄ adopts a tetrahedral geometry with Sn-Br bond lengths of 2.48 Å, differing from PtBr₄’s bridged or octahedral structures .
- Applications : SnBr₄ is utilized in organic synthesis as a Lewis acid, while PtBr₄’s applications are less defined but could involve catalysis or materials research .
Titanium(IV) Bromide (TiBr₄)
- This difference highlights platinum’s greater inertness in aqueous environments.
Data Table: Key Properties of Platinum(IV) Bromide and Analogues
Q & A
Q. What are the established synthesis routes for Platinum(IV) bromide, and how do reaction conditions influence yield and purity?
this compound (PtBr₄) is typically synthesized via direct halogenation of platinum metal or platinum(II) precursors under controlled conditions. Key methods include:
- Thermal decomposition : Reacting PtCl₄ with HBr at elevated temperatures (200–300°C), though this risks partial reduction to Pt(II) species .
- Solution-phase reactions : Using PtO₂ or Pt(OH)₄ with hydrobromic acid, requiring inert atmospheres to prevent hydrolysis or oxidation . Yield optimization requires precise control of stoichiometry, temperature, and reaction time. Purity is verified via elemental analysis and X-ray diffraction (XRD). For reproducibility, document solvent purity, gas flow rates, and quenching protocols .
Q. What characterization techniques are critical for confirming the identity and purity of PtBr₄?
- Elemental analysis : Verify Br:Pt ratios (theoretical: 4:1) using inductively coupled plasma mass spectrometry (ICP-MS) .
- Vibrational spectroscopy : FT-IR peaks at 250–300 cm⁻¹ (Pt-Br stretching) distinguish PtBr₄ from PtBr₂ or mixed-valence species .
- XRD : Compare lattice parameters to reference data (e.g., JCPDS 00-034-0942) to confirm crystallinity .
- Thermogravimetric analysis (TGA) : Assess thermal stability; PtBr₄ decomposes above 350°C, releasing Br₂ gas .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported PtBr₄ stability under ambient conditions?
Discrepancies in literature about PtBr₄’s stability (e.g., hygroscopicity vs. inertness) arise from synthesis impurities or storage conditions. To address this:
- Controlled aging studies : Monitor samples via Raman spectroscopy and XRD over time under varying humidity and temperature .
- Surface analysis : Use X-ray photoelectron spectroscopy (XPS) to detect surface oxidation or bromide loss .
- Reproducibility protocols : Standardize synthesis and storage (e.g., desiccants, argon gloveboxes) to isolate environmental effects .
Q. What catalytic applications of PtBr₄ warrant further exploration, and what mechanistic insights are lacking?
PtBr₄ shows promise in oxidative catalysis (e.g., alkene bromination) but faces challenges like ligand dissociation. Research gaps include:
- Mechanistic studies : Use in situ EXAFS to track Pt oxidation state changes during catalysis .
- Ligand tuning : Compare activity of PtBr₄ with PtCl₄ in model reactions to assess halide effects on selectivity .
- Computational modeling : Density functional theory (DFT) can predict intermediate stability and reaction pathways .
Q. How can computational methods improve the design of PtBr₄-based materials?
- Electronic structure modeling : Calculate band gaps and density of states to predict conductivity or optical properties .
- Reactivity prediction : Simulate PtBr₄ interactions with organic ligands (e.g., ethylene diamine) to guide coordination chemistry experiments .
- Validation : Cross-reference computational results with experimental UV-Vis and cyclic voltammetry data .
Methodological Guidance
Q. What strategies ensure reliable thermodynamic data for PtBr₄?
- Calorimetry : Measure enthalpy of formation using solution calorimetry with HBr(aq) as a solvent .
- Phase diagrams : Construct Pt-Br binary phase diagrams via high-temperature XRD to identify stable intermediates .
- Error mitigation : Repeat measurements under inert conditions to exclude oxygen/water interference .
Q. How should researchers handle conflicting spectroscopic data for PtBr₄ degradation products?
- Multi-technique approach : Combine NMR (for dissolved species) and powder XRD (for solids) to track decomposition pathways .
- Reference standards : Synthesize putative byproducts (e.g., PtBr₂ or PtBr₃) for spectral comparison .
- Data sharing : Publish raw spectral datasets in supplementary materials to enable peer validation .
Data Presentation and Reproducibility
Table 1. Key Physicochemical Properties of PtBr₄
| Property | Value/Method | Reference |
|---|---|---|
| CAS Number | 68938-92-1 | |
| Crystal System | Monoclinic | |
| Decomposition Temperature | 350°C (Br₂ release) | |
| IR Band (Pt-Br) | 280 cm⁻¹ |
Note : Include uncertainty ranges (e.g., ±5°C for decomposition temps) and instrument models in reports .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
